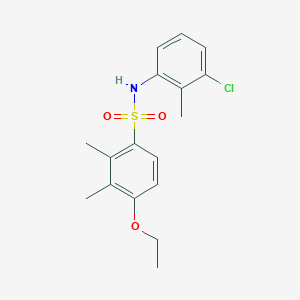

![molecular formula C24H26N2O4S B4620029 N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4620029.png)

N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide

Overview

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves strategic functionalization of aromatic systems, utilizing precursors like succinyl chloride and substituted 4-amino-1-benzenesulphonamide. Polysulfone composite membranes incorporating these compounds have been developed, showcasing the compound's utility in membrane technology for desalination, highlighting its hydrophilic nature and salt rejection capabilities (Padaki et al., 2013).

Molecular Structure Analysis

Crystal and molecular-electronic structure analyses of structurally similar compounds reveal that the steric hindrance and molecular organization significantly influence their chemical behavior and interactions. X-ray diffraction studies provide insights into their solid-state structures, offering a basis for understanding the electronic structure through quantum-chemical calculations (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including cycloadditions and substitutions, influenced by their molecular structure. For instance, the reaction of substituted sulfenes with N,N-disubstituted α-amino-methyleneketones leads to the formation of N,N-disubstituted cis- and trans-4-amino-3,4,5,6,7,8-hexahydro-3-phenyl-1,2-benzoxathiin 2,2-dioxides, showcasing the compounds' reactivity and potential for creating complex molecular architectures (Bargagna et al., 1983).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, molecular weight, and hydrophilicity, are crucial for their application in various domains, including pharmaceuticals and membrane technologies. These properties are often tailored through the synthesis process and molecular modifications, as demonstrated in studies on composite NF membranes and their desalination performance (Padaki et al., 2013).

Chemical Properties Analysis

The chemical properties of N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide and its derivatives, including reactivity, stability, and interaction with various chemical agents, underpin their utility in chemical synthesis and applications. For example, the electrochemical synthesis approach for sulfonamide derivatives showcases a mild and regioselective protocol, emphasizing the compound's versatility and potential for targeted chemical modifications (Sharafi-kolkeshvandi et al., 2016).

Scientific Research Applications

Desalination and Membrane Technology

Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated Poly[(4-aminophenyl)sulfonyl] butanediamide (mPASB) have been synthesized and used in creating polysulfone composite membranes through the Diffusion Induced Phase Separation (DIPS) method. These membranes exhibited significant desalination capabilities, with some showing up to 52% NaCl rejection. Their hydrophilic nature, confirmed through water uptake studies and contact angle measurements, along with their 1000 Da molecular weight cutoff, highlights their potential in water treatment applications (Padaki et al., 2013).

Pharmaceutical and Biomedical Applications

Compounds derived from sulfonamide groups have shown promising results in various biomedical applications. For instance, benzenesulfonamides have been evaluated as potent inhibitors of membrane-bound phospholipase A2, indicating their potential in reducing the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991). Furthermore, N-acyl derivatives of sulfonamides have been investigated as prodrug forms for carbonic anhydrase inhibitors, offering a new approach to enhancing drug solubility and efficacy (Larsen et al., 1988).

Antimicrobial and Antifungal Activities

A series of sulfonamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Compounds in this series have displayed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as new antimicrobial agents (Ghorab et al., 2017).

Anticonvulsant Properties

Sulfonamide moiety-containing azoles have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed protection against picrotoxin-induced convulsion in mice, with one derivative offering 100% protection, suggesting their potential application in epilepsy treatment (Farag et al., 2012).

properties

IUPAC Name |

4-[benzenesulfonyl(methyl)amino]-N-(4-phenylmethoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-26(31(28,29)23-11-6-3-7-12-23)18-8-13-24(27)25-21-14-16-22(17-15-21)30-19-20-9-4-2-5-10-20/h2-7,9-12,14-17H,8,13,18-19H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVUGBSMJDJAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B4619960.png)

![4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4619967.png)

![2-(2-chloro-4-{[1-(4-hydroxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4619975.png)

![N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide](/img/structure/B4619983.png)

![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4620005.png)

![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)

![methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)

![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)

![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)

![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)